Technical Guide: 3-(2-Chlorophenyl)butanoic Acid
Technical Guide: 3-(2-Chlorophenyl)butanoic Acid
The following is an in-depth technical guide on 3-(2-Chlorophenyl)butanoic acid , structured for researchers and drug development professionals.
CAS Registry Number: 24552-29-2
Executive Summary
3-(2-Chlorophenyl)butanoic acid (CAS 24552-29-2) is a critical chiral building block in organic synthesis and medicinal chemistry. It serves as a structural isomer of the widely used muscle relaxant precursor 3-(4-chlorophenyl)butanoic acid (the carbon skeleton of Baclofen). Its primary utility lies in its role as a scaffold for synthesizing 4-chloro-3-methyl-1-indanone derivatives via intramolecular Friedel-Crafts cyclization, and as a probe for structure-activity relationship (SAR) studies targeting GABA receptors.
Unlike its para-substituted counterpart, the ortho-chloro positioning introduces significant steric strain and alters the electronic landscape of the aromatic ring, influencing both the metabolic stability and binding affinity of downstream pharmaceutical candidates.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 3-(2-Chlorophenyl)butanoic acid |
| CAS Number | 24552-29-2 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Physical State | White to off-white solid (crystalline) |
| Melting Point | ~103°C (Predicted/Analogous) |
| Boiling Point | ~302°C at 760 mmHg (Predicted) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water |
| pKa | ~4.7 (Carboxylic acid) |
| Chirality | Contains one stereocenter at C3; CAS 24552-29-2 typically refers to the racemate unless specified as (R)- or (S)-. |
Synthesis Protocols
Two primary methodologies are established for the synthesis of 3-(2-chlorophenyl)butanoic acid. Method A is preferred for high-value, enantioselective synthesis, while Method B is suitable for large-scale, racemic production.
Method A: Rhodium-Catalyzed Conjugate Addition (Enantioselective)
This modern approach utilizes the 1,4-addition of organoboron reagents to
-
Reagents: 2-Chlorophenylboronic acid, Ethyl crotonate,
(Catalyst), Chiral Ligand (e.g., BINAP), KOH/LiOH (for hydrolysis). -
Workflow:
-
Catalyst Activation: Mix
(3 mol%) with the chiral ligand in dioxane/water at room temperature. -
Addition: Add 2-chlorophenylboronic acid (1.2 equiv) and ethyl crotonate (1.0 equiv). Heat to 90°C for 12 hours.
-
Workup: Quench with water, extract with ethyl acetate, and purify the intermediate ester via silica gel chromatography.
-
Hydrolysis: Treat the ester with LiOH in THF/H₂O (1:1) at ambient temperature for 4 hours. Acidify with 1M HCl to precipitate the free acid.
-
-
Causality: The ortho-chloro substituent creates steric hindrance. The Rhodium catalyst facilitates the transmetallation step more effectively than copper-catalyzed Grignard additions for sterically encumbered aryl groups.
Method B: Knoevenagel Condensation & Reduction (Scalable)
A classic route involving the condensation of an aldehyde with an active methylene compound.
-
Reagents: 2-Chlorobenzaldehyde, Ethyl acetoacetate, Piperidine (Catalyst), NaBH₄ (Reducing agent).
-
Workflow:
-
Condensation: Reflux 2-chlorobenzaldehyde and ethyl acetoacetate in toluene with catalytic piperidine/acetic acid to form the
-unsaturated ketone (intermediate). -
Deacetylation/Hydrolysis: Treat with concentrated NaOH to induce decarboxylation and ester hydrolysis, yielding the unsaturated acid.
-
Reduction: Hydrogenate using Pd/C or reduce selectively with NaBH₄/NiCl₂ to obtain the saturated 3-(2-chlorophenyl)butanoic acid.
-
Synthesis & Cyclization Workflow Diagram
Caption: Figure 1. Synthesis pathway from boronic acid precursors to the target acid and subsequent cyclization to the indanone scaffold.
Applications in Drug Discovery[8]
Indanone Scaffold Synthesis
The most significant industrial application of CAS 24552-29-2 is its conversion into 4-chloro-3-methyl-1-indanone . This bicyclic structure is a privileged scaffold in medicinal chemistry, often found in:
-
Alzheimer's Therapeutics: Acetylcholinesterase (AChE) inhibitors often utilize the indanone core (similar to Donepezil).
-
Antiviral Agents: Functionalized indanones serve as precursors for rigid viral protease inhibitors.
Protocol for Cyclization:
-
Acid Chloride Formation: Reflux 3-(2-chlorophenyl)butanoic acid with Thionyl Chloride (
) for 2 hours. Remove excess under vacuum. -
Friedel-Crafts Acylation: Dissolve the residue in dry DCM. Add Aluminum Chloride (
, 1.2 equiv) portion-wise at 0°C. -
Mechanism: The acylium ion attacks the C6 position of the phenyl ring (para to the alkyl chain, meta to the chlorine). The ortho-chlorine blocks the C2 position, ensuring regioselectivity.
-
Quench: Pour onto ice/HCl. Extract with DCM.[1]
GABA Receptor Modulation (Ortho-Baclofen)
While Baclofen (the para-chloro isomer) is a potent GABA-B agonist, the ortho-chloro isomer derived from this acid exhibits distinct binding kinetics.
-
Steric Clash: The ortho-Cl substituent twists the phenyl ring out of plane relative to the aliphatic chain.
-
Selectivity: This conformational restriction is used to map the size of the hydrophobic pocket in the GABA-B receptor binding site.
Analytical Characterization & Validation
To ensure the integrity of CAS 24552-29-2, the following analytical signatures must be verified:
Proton NMR ( H-NMR, 400 MHz, CDCl )
- 10.5-12.0 ppm: Broad singlet (COOH).
- 7.1-7.4 ppm: Multiplet (4H, Aromatic). Look for the characteristic splitting of the ortho-substituted ring.
- 3.8-4.0 ppm: Multiplet (1H, Benzylic CH). This signal will be downfield shifted compared to the para-isomer due to the ortho-Cl proximity.
-
2.5-2.8 ppm: Multiplet (2H,
-CH ). - 1.3-1.4 ppm: Doublet (3H, Methyl group).
HPLC Quality Control
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient 10%
90%. -
Detection: UV at 220 nm and 254 nm.
-
Retention Time: Expect the ortho-isomer to elute slightly earlier than the para-isomer due to increased polarity/decreased planarity.
Safety and Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store in a cool, dry place. Keep container tightly closed.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle HCl generation).
References
-
Sigma-Aldrich. 3-(2-Chlorophenyl)butanoic acid Product Page. Retrieved from (Search CAS 24552-29-2).
-
PubChem. Compound Summary: 3-(2-Chlorophenyl)butanoic acid. National Library of Medicine. Retrieved from .
-
BenchChem. Scale-Up Synthesis of 4-Chloro-1-indanone Derivatives. (Discusses analogous cyclization protocols). Retrieved from .
-
Organic Syntheses. Conjugate Addition of Arylboronic Acids to unsaturated esters. (Methodological basis for Rh-catalyzed synthesis). Retrieved from .
-
Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. (Cyclization mechanisms).[2] Retrieved from .
